![molecular formula C24H27N6O11P B008637 4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate CAS No. 104809-08-7](/img/structure/B8637.png)
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate is a complex organic compound with a unique structure. Let’s break down its components:
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] : This part consists of a phenyl group attached to a modified amino acid (2-amino-3-methoxy-3-oxopropyl). The phenyl group contributes to the compound’s aromatic character.
1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] : This segment contains a purine derivative (6-aminopurin-9-yl) linked to a phosphinate moiety. The phosphinate group confers unique chemical properties.
Butanedioate : The compound is capped with a butanedioate (succinate) group, which plays a role in solubility and stability.
Synthesis Analysis
The synthesis of this compound likely involves multiple steps, including protecting group manipulations, condensation reactions, and purification. Detailed synthetic pathways would require further investigation of relevant literature.
Molecular Structure Analysis
The compound’s molecular structure combines aromatic, heterocyclic, and carboxylic acid functionalities. The phenyl and purine moieties contribute to its overall shape and reactivity. A three-dimensional visualization would provide deeper insights.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as hydrolysis, esterification, and nucleophilic substitutions. Investigating its reactivity with different reagents and conditions is essential.
Physical And Chemical Properties Analysis
Solubility : The compound’s solubility likely depends on the substituents and pH. Experimental data would be necessary to determine its solubility profile.
Melting Point and Boiling Point : These parameters provide insights into its stability and volatility.
Spectroscopic Data : NMR, IR, and UV-Vis spectra would reveal functional groups and confirm the compound’s structure.
Safety And Hazards
Safety data, including toxicity, flammability, and environmental impact, should be assessed. Consult relevant safety sheets and literature for detailed information.
Zukünftige Richtungen
Biological Activity : Investigate potential biological activities (e.g., anticancer, antimicrobial) through in vitro and in vivo assays.
Derivatives : Explore structural modifications to enhance desired properties or reduce toxicity.
Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Eigenschaften
CAS-Nummer |
104809-08-7 |
|---|---|
Produktname |
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate |
Molekularformel |
C24H27N6O11P |
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate |
InChI |
InChI=1S/C24H27N6O11P/c1-36-24(33)14(25)8-12-2-4-13(5-3-12)38-16(31)6-7-17(32)40-20-19-15(9-37-42(34,35)41-19)39-23(20)30-11-29-18-21(26)27-10-28-22(18)30/h2-5,10-11,14-15,19-20,23H,6-9,25H2,1H3,(H,34,35)(H2,26,27,28) |
InChI-Schlüssel |
VCGXASLRSBTMRC-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



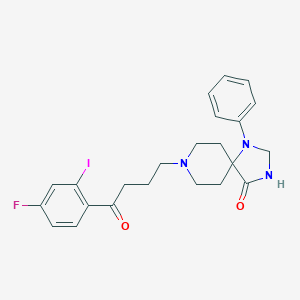
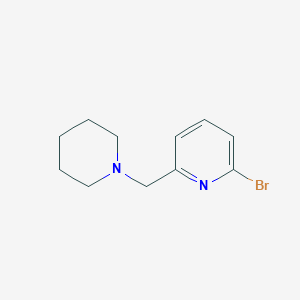
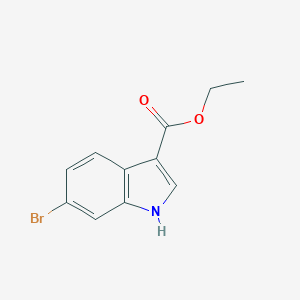
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
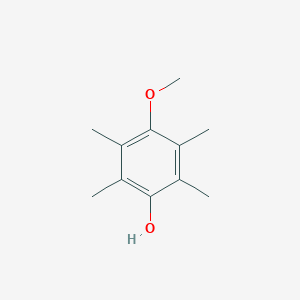
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
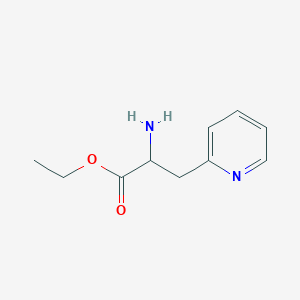
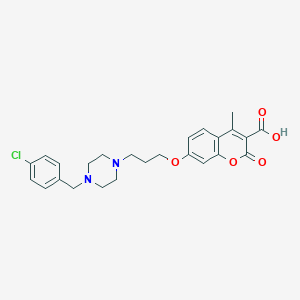

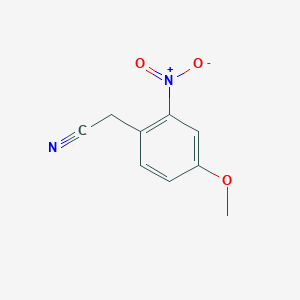
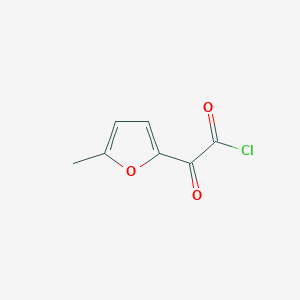
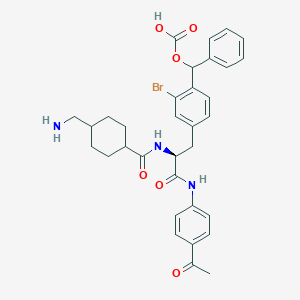
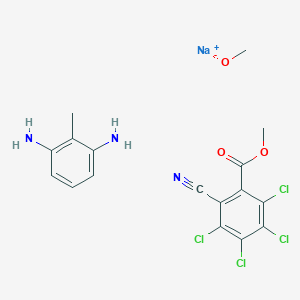
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)